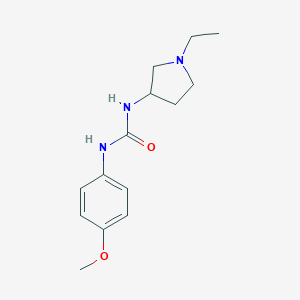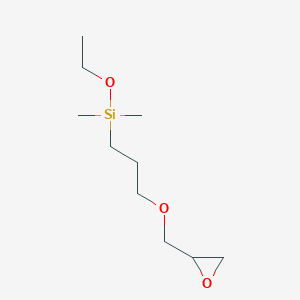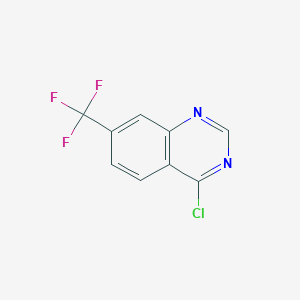
Dinitrato(1,10-phenanthroline)copper(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinitrato(1,10-phenanthroline)copper(II) is a coordination compound consisting of copper ions, 1,10-phenanthroline ligands, and nitrate anions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Dinitrato(1,10-phenanthroline)copper(II) can be synthesized through a reaction between copper(II) nitrate and 1,10-phenanthroline in an aqueous solution. The reaction typically involves dissolving copper(II) nitrate in water and then adding 1,10-phenanthroline to the solution. The mixture is stirred and heated to facilitate the formation of the coordination compound. The resulting product is then filtered, washed, and dried to obtain pure Dinitrato(1,10-phenanthroline)copper(II) .
Industrial Production Methods
While specific industrial production methods for Dinitrato(1,10-phenanthroline)copper(II) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Dinitrato(1,10-phenanthroline)copper(II) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the compound can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: The 1,10-phenanthroline ligand can be replaced by other ligands in coordination chemistry reactions.
Complexation Reactions: The compound can form complexes with other metal ions and ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Dinitrato(1,10-phenanthroline)copper(II) include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and various ligands (e.g., ethylenediamine). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving Dinitrato(1,10-phenanthroline)copper(II) depend on the specific reaction conditions and reagents used. For example, in redox reactions, the products may include reduced or oxidized forms of copper, while substitution reactions may yield new coordination compounds with different ligands .
科学的研究の応用
Dinitrato(1,10-phenanthroline)copper(II) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Dinitrato(1,10-phenanthroline)copper(II) involves several pathways:
DNA Interaction: The compound can bind to DNA, causing structural changes and cleavage, which can lead to cell death.
Oxidative Stress: Copper ions in the compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular processes, contributing to its cytotoxic effects.
類似化合物との比較
Dinitrato(1,10-phenanthroline)copper(II) can be compared with other similar compounds, such as:
Copper(II) and silver(I)-1,10-phenanthroline-5,6-dione complexes: These compounds also interact with DNA and exhibit antimicrobial activity.
Copper(II) complexes with 2,2’-bipyridine: These complexes have similar coordination chemistry and biological activities.
Copper(II) complexes with picolinate: These compounds share similar structural features and applications in catalysis and medicine.
The uniqueness of Dinitrato(1,10-phenanthroline)copper(II) lies in its specific combination of copper ions, 1,10-phenanthroline ligands, and nitrate anions, which confer distinct chemical and biological properties.
特性
CAS番号 |
19319-88-1 |
|---|---|
分子式 |
C12H8CuN4O6 |
分子量 |
367.76 g/mol |
IUPAC名 |
copper;1,10-phenanthroline;dinitrate |
InChI |
InChI=1S/C12H8N2.Cu.2NO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*2-1(3)4/h1-8H;;;/q;+2;2*-1 |
InChIキー |
XOCNEEJNJTZFKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
正規SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
ピクトグラム |
Oxidizer; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B95991.png)

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)







![4-NITRO-[1,1'-BIPHENYL]-3-OL](/img/structure/B96009.png)


